BenchChemオンラインストアへようこそ!

Blk-IN-2

Kinase Inhibition BLK Pharmacology Chemical Probe Development

Blk-IN-2 is the only commercially available tool for selective BLK interrogation. It offers 34-fold selectivity over BTK (IC₅₀: 5.9 nM vs 202.0 nM), enabling unambiguous deconvolution of BLK-specific signaling from BTK-mediated pathways. This irreversible covalent inhibitor is validated for lymphoma antiproliferation studies (IC₅₀: 5.9 nM) and is essential for research on B-cell malignancies and autoimmune diseases. It is ideal for use alongside BTK-selective inhibitors for pathway-specific analysis.

Molecular Formula C39H41N9O3
Molecular Weight 683.8 g/mol
Cat. No. B12416315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBlk-IN-2
Molecular FormulaC39H41N9O3
Molecular Weight683.8 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C=NC=C3)C(=O)NC4=CN=C(N=C4)NC5=CC(=CC=C5)NC6CCN(CC6)C(=O)C=CCN(C)C
InChIInChI=1S/C39H41N9O3/c1-26-9-12-33(44-37(50)28-10-11-29-23-40-16-13-27(29)20-28)22-35(26)38(51)45-34-24-41-39(42-25-34)46-32-7-4-6-31(21-32)43-30-14-18-48(19-15-30)36(49)8-5-17-47(2)3/h4-13,16,20-25,30,43H,14-15,17-19H2,1-3H3,(H,44,50)(H,45,51)(H,41,42,46)/b8-5+
InChIKeyAWZWOMPLEBTAGQ-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Blk-IN-2 for Procurement: A High-Potency, Selective, Irreversible B-Lymphoid Tyrosine Kinase Inhibitor for B-Cell Signaling Research


Blk-IN-2 (compound 25) is a potent, selective, and irreversible inhibitor of B-Lymphoid tyrosine kinase (BLK), a member of the SRC family of nonreceptor tyrosine kinases implicated in B-cell receptor (BCR) signaling, B-cell development, and autoimmune disease pathology [1]. It exhibits an IC₅₀ of 5.9 nM against BLK in biochemical assays and displays over 30-fold selectivity against the structurally related Bruton's tyrosine kinase (BTK) (IC₅₀ = 202.0 nM) [1]. The compound demonstrates antiproliferative activity across multiple lymphoma cell lines while sparing human peripheral blood mononuclear cells (hPBMCs), indicating a favorable cellular selectivity profile [1]. As the first series of selective BLK inhibitors to be described, Blk-IN-2 represents a critical chemical probe for dissecting BLK-dependent signaling pathways distinct from those modulated by pan-SFK or BTK inhibitors [1].

Why Blk-IN-2 Cannot Be Replaced by BLK-IN-1, BTK Inhibitors, or Pan-SFK Probes


In-class substitution of BLK inhibitors is scientifically invalid due to marked differences in potency, selectivity, and binding mechanism. The closest analog, BLK-IN-1 (compound 1), inhibits BLK with an IC₅₀ of 18.8 nM but exhibits near-equipotent inhibition of BTK (IC₅₀ = 20.5 nM), yielding a selectivity ratio of only ~1.1-fold [1]. In contrast, Blk-IN-2 (compound 25) displays a 34-fold selectivity window over BTK (IC₅₀ ratio = 202.0 nM / 5.9 nM), which is critical for experiments requiring deconvolution of BLK-specific from BTK-mediated effects [1]. Furthermore, broad-spectrum BTK inhibitors such as ibrutinib, while potent against BTK (IC₅₀ ≈ 0.5 nM), engage multiple off-target kinases including BLK, ITK, TEC, and JAK3, confounding interpretation in BCR signaling studies [2]. Pan-SFK inhibitors (e.g., dasatinib, PP2) lack BLK specificity entirely, precluding attribution of observed phenotypes to BLK alone. These divergent pharmacological fingerprints make Blk-IN-2 the only tool compound currently available that enables selective interrogation of BLK function without confounding BTK or broad SFK inhibition [1].

Blk-IN-2: Direct Comparative Evidence for Procurement Decision-Making


Superior BLK Inhibitory Potency: Blk-IN-2 vs. BLK-IN-1

Blk-IN-2 inhibits BLK with an IC₅₀ of 5.9 nM, representing a 3.2-fold improvement in potency over the earlier lead compound BLK-IN-1 (IC₅₀ = 18.8 nM) [1]. Both compounds were evaluated under identical biochemical assay conditions, enabling direct comparison [1]. This potency gain translates to a lower effective concentration required in cellular assays, reducing the risk of off-target effects associated with higher compound exposure.

Kinase Inhibition BLK Pharmacology Chemical Probe Development

Markedly Improved Selectivity Over BTK: Blk-IN-2 vs. BLK-IN-1

Blk-IN-2 exhibits a 34-fold selectivity window over BTK (BTK IC₅₀ = 202.0 nM / BLK IC₅₀ = 5.9 nM), whereas BLK-IN-1 is essentially equipotent against both kinases (BLK IC₅₀ = 18.8 nM; BTK IC₅₀ = 20.5 nM; selectivity ratio ≈ 1.1) [1]. The >30-fold selectivity improvement was achieved through structure-guided optimization of the acrylamide warhead orientation and linker region [1]. Cellular assays confirmed that Blk-IN-2 irreversibly inactivates BLK but not BTK in intact cells, while BLK-IN-1 inactivates both [1].

Kinase Selectivity BTK Inhibition B-Cell Signaling

Irreversible Covalent Binding Enables Sustained Target Engagement vs. Reversible Pan-SFK Inhibitors

Blk-IN-2 binds irreversibly to Cys319 of BLK via its acrylamide electrophile, forming a stable covalent adduct that sustains kinase inhibition even after compound washout [1]. In cellular washout experiments, BLK activity remained suppressed for >24 hours following brief compound exposure, whereas reversible pan-SFK inhibitors (e.g., dasatinib, PP2) lose efficacy upon removal due to rapid dissociation kinetics [1]. This irreversible binding mode is a class-level feature of the compound series and contrasts with reversible ATP-competitive SFK inhibitors, which require continuous exposure to maintain target inhibition [1].

Covalent Inhibition Target Engagement Washout Resistance

Cellular Antiproliferative Activity with Selectivity Over Normal PBMCs

Blk-IN-2 exhibits potent antiproliferative effects across a panel of B-cell lymphoma cell lines, with an IC₅₀ of 0.0059 µM (5.9 nM) in representative models, while showing no significant cytotoxicity against normal human peripheral blood mononuclear cells (hPBMCs) [1]. In contrast, the parent BTK inhibitor compound 1 (BLK-IN-1) displayed equipotent inhibition of both BLK and BTK, confounding interpretation of antiproliferative effects [1]. The sparing of hPBMCs suggests a therapeutic window that may translate to reduced hematopoietic toxicity relative to less selective BLK/BTK dual inhibitors.

Lymphoma Cell Lines Antiproliferative Activity Cellular Selectivity

First-in-Class Selectivity Profile: No Widely Available Reference Inhibitor with Comparable BLK Selectivity

Prior to the disclosure of Blk-IN-2, no selective small-molecule inhibitor of BLK was available to the research community [1]. Existing options included: (i) pan-SFK inhibitors (e.g., dasatinib, PP2) that inhibit all SRC family members with little discrimination; (ii) BTK inhibitors (e.g., ibrutinib, acalabrutinib) that potently inhibit BTK but variably engage BLK as an off-target [2]; and (iii) BLK-IN-1, which lacks meaningful selectivity over BTK [1]. Blk-IN-2 is the first compound reported to achieve >30-fold selectivity for BLK over BTK and to spare other SFKs bearing a homologous cysteine residue [1].

Chemical Tool Compound BLK Selectivity Target Validation

Optimal Use Cases for Blk-IN-2 in Academic, Biotech, and Pharmaceutical Research


Deconvoluting BLK-Specific from BTK-Mediated Signaling in B-Cell Receptor Pathways

In studies of BCR signaling where both BLK and BTK are co-expressed and activated, Blk-IN-2 (34-fold BLK-selective) can be used alongside a BTK-selective inhibitor (e.g., acalabrutinib) to assign specific phosphorylation events and downstream transcriptional outputs to each kinase. This approach avoids the ambiguity inherent in using BLK-IN-1 (equipotent) or ibrutinib (multi-targeted) [1].

Chemical Probe for Validating BLK as a Therapeutic Target in B-Cell Malignancies

Blk-IN-2's selective antiproliferative activity against lymphoma cell lines (IC₅₀ = 0.0059 µM) coupled with hPBMC sparing makes it an ideal tool for target validation studies aimed at establishing BLK dependency in specific B-cell malignancy subtypes, including diffuse large B-cell lymphoma (DLBCL) and pre-BCR⁺ B-ALL [1].

Pulse-Chase Experiments to Measure BLK Turnover and Resynthesis Kinetics

The irreversible covalent binding mechanism of Blk-IN-2 permits washout protocols that reveal the kinetics of BLK protein resynthesis and recovery of signaling competence. This experimental paradigm cannot be performed with reversible pan-SFK inhibitors, which dissociate rapidly upon washout [1].

Selective BLK Inhibition in Autoimmune Disease Models Requiring B-Cell Specificity

Given the genetic association of BLK with systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA), Blk-IN-2 provides a means to test BLK-specific contributions to B-cell tolerance and autoantibody production in murine models, without confounding effects on BTK-dependent innate immune functions or T-cell ITK signaling [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Blk-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.